molecular formula C16H14N2O2S B5564706 2-(4-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one

2-(4-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one

Cat. No. B5564706
M. Wt: 298.4 g/mol
InChI Key: VJUYJIMTTPMGKQ-UHFFFAOYSA-N
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Description

“2-(4-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one” is a complex organic compound. It contains a pyridine ring fused with a thieno[2,3-d][1,3]oxazin-4-one ring system . This compound belongs to a class of molecules known as heterocyclic compounds, which contain a ring structure containing at least two different types of atoms .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of aminopyrimidines with carboxylic anhydrides or acid chlorides . The cyclization process involves the acetyl methyl group and the amide carbonyl moiety . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a fused ring system that includes a pyridine ring and a thieno[2,3-d][1,3]oxazin-4-one ring . The presence of nitrogen atoms in the ring structure is a common feature of many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites, including the nitrogen atoms and the carbonyl group. The reactions may involve cyclization, condensation, and other processes .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential applications in medicine. Given the wide range of activities exhibited by similar compounds, it could be a promising candidate for drug development .

properties

IUPAC Name

5-pyridin-4-yl-4-oxa-8-thia-6-azatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-16-13-11-4-2-1-3-5-12(11)21-15(13)18-14(20-16)10-6-8-17-9-7-10/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUYJIMTTPMGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C(=O)OC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyridin-4-yl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one

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